tert-Butyl (2-fluoro-5-(hydroxymethyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-fluoro-5-(hydroxymethyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxymethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-fluoro-5-(hydroxymethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorinated phenyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine atom and hydroxymethyl group onto the phenyl ring . The reaction conditions often include the use of a base like cesium carbonate in a solvent such as 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-fluoro-5-(hydroxymethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the phenyl ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-fluoro-5-(hydroxymethyl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the effects of fluorinated compounds on biological systems .
Medicine
Its ability to undergo various chemical transformations allows for the synthesis of pharmaceutical compounds with desired therapeutic properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl (2-fluoro-5-(hydroxymethyl)phenyl)carbamate involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate enzymes by forming covalent or non-covalent interactions with active sites. Additionally, it can modulate signaling pathways by interacting with receptors or other cellular components .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-fluoro-5-hydroxyphenyl)carbamate: Similar structure but lacks the hydroxymethyl group.
tert-Butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate: Contains additional bromine and trifluoromethyl groups.
tert-Butyl carbamate: Lacks the fluorine and hydroxymethyl groups.
Uniqueness
tert-Butyl N-[2-fluoro-5-(hydroxymethyl)phenyl]carbamate is unique due to the presence of both fluorine and hydroxymethyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl N-[2-fluoro-5-(hydroxymethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-10-6-8(7-15)4-5-9(10)13/h4-6,15H,7H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGJRKNOTDSSJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.